1-Hydroxyisoquinoline

Overview

Description

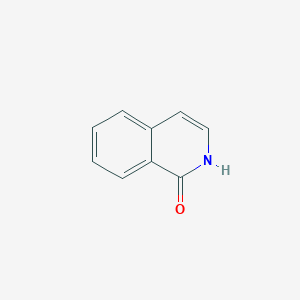

1-Hydroxyisoquinoline (CAS 491-30-5), also known as isocarbostyril or 1(2H)-isoquinolinone, is an aromatic heterocyclic compound with the molecular formula C₉H₇NO and a molecular weight of 145.16 g/mol . It is characterized by a hydroxyl group at the 1-position of the isoquinoline scaffold. Its melting point ranges between 212–215°C, and it is typically stored at room temperature under inert conditions .

This compound serves as a precursor in synthetic chemistry, particularly in the preparation of Ru(II) coordination complexes and KEAP1 inhibitors . It is also utilized as a matrix additive in MALDI-TOF mass spectrometry to improve sample homogeneity and sensitivity .

Scientific Research Applications

Chemical Properties and Structure

1-Hydroxyisoquinoline belongs to the class of isoquinolones and derivatives, characterized by its unique molecular structure:

- Chemical Formula : C₉H₇NO

- Molecular Weight : 145.161 g/mol

- IUPAC Name : 2H-isoquinolin-1-one

- CAS Number : 491-30-5

This compound is not naturally occurring but is found in individuals exposed to it or its derivatives, making it a part of the human exposome .

Medicinal Chemistry

1-HIQ has shown potential in the development of therapeutic agents. Its derivatives are being explored for their biological activities, including:

- Anticancer Activity : Certain 1-HIQ derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study indicated that modifications to the 1-HIQ structure could enhance its efficacy against breast cancer cells .

- Antiviral Properties : Research has identified 1-HIQ as a scaffold for designing inhibitors targeting HIV-1 integrase. The compound's ability to chelate magnesium ions has been linked to its antiviral activity .

Analytical Chemistry

1-HIQ is utilized in analytical techniques, particularly in mass spectrometry:

- Glycan Analysis : A method developed for analyzing glycoproteins involves using 1-HIQ as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This technique allows for the identification of N-glycans from glycoproteins, providing insights into their structure and function .

Fluorination Reactions

The regioselective fluorination of this compound has been explored using Selectfluor™. This reaction showcases the compound's versatility in synthetic chemistry, allowing for the introduction of fluorine atoms into its structure under mild conditions .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various 1-HIQ derivatives for their anticancer properties. The results indicated that specific modifications led to enhanced potency against MCF-7 breast cancer cells, with some compounds exhibiting IC50 values in the low micromolar range.

Case Study 2: Glycan Profiling

In a comprehensive analysis involving allergenic glycoproteins, researchers utilized 1-HIQ as part of the MALDI-MS technique to profile N-glycans from allergens such as peanut and olive pollen. The findings revealed distinct glycan structures that could contribute to understanding allergenicity and immune responses .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2H-Isoquinolin-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

1-Isoquinoline vs. 3-Isoquinoline Isomers

- Dihedral Angles: In Ru(II) coordination complexes, 1-hydroxyisoquinoline derivatives exhibit a N-C-C-N dihedral angle of 50° due to steric hindrance between the triazole N3 and isoquinoline H8 atoms. By contrast, 3-isoquinoline analogs adopt a nearly coplanar geometry with dihedral angles of 156–157°, stabilized by electrostatic interactions .

- Peripheral Substituents: Phenylbenzyl-substituted 1-isoquinoline derivatives (e.g., Pbz-1-iqtz) exhibit a 5° biphenyl dihedral angle, while 3-isoquinoline analogs (e.g., Pbz-3-iqtz) show a 50° twist, attributed to crystal packing differences .

2-Hydroxyisoquinoline-1,3-dione

- This derivative features an additional ketone group, forming a fused dione structure. X-ray crystallography reveals a planar conformation with hydrogen-bonding interactions stabilizing the lattice .

Thermochemical Properties

Comparative studies of hydroxyisoquinoline derivatives reveal distinct thermodynamic behaviors:

| Compound | ΔfH° (kJ/mol) | Proton Affinity (kJ/mol) | Reference |

|---|---|---|---|

| This compound | 131.2 | 882.5 | |

| 5-Hydroxyisoquinoline | 128.7 | 878.9 | |

| 1,5-Dihydroxyisoquinoline | 245.9 | 905.3 |

- This compound has a higher enthalpy of formation (ΔfH°) than its 5-hydroxy counterpart, reflecting positional isomer effects on stability.

- Methylquinoline derivatives (e.g., 2-, 4-, 6-, 8-methylquinoline) exhibit lower ΔfH° values due to reduced resonance stabilization .

Biochemical and Pharmacological Activity

- Enzyme Inhibition: 2-Hydroxyisoquinoline-1,3-dione analogs demonstrate inhibitory activity against histone deacetylase (HDAC) subtypes, with IC₅₀ values in the micromolar range .

- KEAP1 Inhibitors: this compound derivatives are key intermediates in synthesizing 1,4-isoquinoline-based KEAP1 inhibitors, which modulate oxidative stress pathways .

- Oxidation Products: Mammalian aldehyde oxidase oxidizes isoquinoline to this compound, whereas phthalazine yields 1-hydroxyphthalazine, highlighting substrate specificity in enzymatic transformations .

Biological Activity

1-Hydroxyisoquinoline (1-HIQ) is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of 1-HIQ, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Melting Point | 212-216 °C |

| Boiling Point | 406.3 °C |

| Density | 1.3 g/cm³ |

| CAS Number | 491-30-5 |

Mechanisms of Biological Activity

1-HIQ exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that 1-HIQ possesses significant antibacterial properties against various pathogens, including Pseudomonas aeruginosa. It has been reported to have a minimum inhibitory concentration (MIC) of 64.0 μg/mL against this bacterium, indicating its potential as an antimicrobial agent .

- Anticancer Properties : Research indicates that 1-HIQ can inhibit the growth of cancer cells. For instance, it has demonstrated anti-gastric cancer activity with IC₅₀ values of 5.1 μM for MGC-803 cells and 7.6 μM for HGC-27 cells. The mechanism involves topoisomerase I inhibition, leading to G2/M phase arrest and inducing apoptosis in cancer cells .

- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives, including 1-HIQ, exhibit neuroprotective effects, possibly through modulation of neuroinflammatory pathways and reduction of oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-HIQ:

- Antimicrobial Activity : A study published in Natural Product Reports highlighted the isolation of various isoquinoline alkaloids with notable antimicrobial properties. Among these, 1-HIQ was identified as a compound with promising activity against Pseudomonas aeruginosa and other pathogens .

- Anticancer Mechanisms : In a recent investigation, researchers explored the effects of 1-HIQ on gastric cancer cell lines. The results demonstrated that treatment with 1-HIQ resulted in significant inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways .

- Neuroprotective Studies : Another study focused on the neuroprotective effects of isoquinoline derivatives in models of neurodegenerative diseases. The findings indicated that compounds like 1-HIQ could mitigate neuronal damage by reducing inflammatory cytokine production and enhancing antioxidant defense mechanisms .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Hydroxyisoquinoline, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclization of precursor molecules, such as benzaldehyde derivatives, under acidic or catalytic conditions. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing parameters (e.g., temperature, solvent polarity) to minimize byproducts . For purity, recrystallization in ethanol or methanol is recommended, followed by characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Researchers should cross-reference synthetic protocols from peer-reviewed literature to validate reproducibility .

Q. What analytical techniques are most reliable for confirming the identity and purity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity by analyzing proton and carbon environments, while high-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) assesses purity (>95% threshold). Differential scanning calorimetry (DSC) can further verify thermal stability and crystalline form . For novel derivatives, elemental analysis is required to validate empirical formulas .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in metal-catalyzed cross-coupling reactions?

- Methodological Answer : The hydroxyl group at the 1-position creates a tautomeric equilibrium (keto-enol), which modulates electron density across the isoquinoline ring. Density functional theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions like Suzuki-Miyaura couplings. Experimental validation involves kinetic studies under varying catalyst systems (e.g., Pd/C, NiCl₂) and monitoring intermediates via in-situ IR spectroscopy .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from solvent effects, tautomerism, or impurities. Researchers should:

- Compare data across multiple solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-dependent shifts.

- Perform deuterium exchange experiments to confirm labile protons.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Cross-validate with computational predictions (e.g., ACD/Labs or MNova software) .

Q. How can this compound’s biological activity be systematically explored using structure-activity relationship (SAR) studies?

- Methodological Answer : Design a SAR framework by:

- Scaffold modification : Introduce substituents at positions 3, 4, or 6 to alter steric/electronic profiles.

- In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or microplate calorimetry.

- Computational modeling : Apply molecular docking (AutoDock Vina) to predict binding affinities and prioritize synthetic targets.

- Data triangulation : Compare results with structurally related isoquinoline analogs to identify pharmacophoric motifs .

Q. What experimental controls are critical when studying this compound’s antioxidant properties in cellular models?

- Methodological Answer : To mitigate false positives:

- Include a negative control (e.g., untreated cells) and a positive control (e.g., ascorbic acid).

- Quantify reactive oxygen species (ROS) using fluorogenic probes (DCFH-DA) with plate reader normalization.

- Validate cytotoxicity via MTT assays to ensure observed effects are not artifactually linked to cell death .

Q. Data Management and Reproducibility

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Report exact molar ratios, reaction times, and purification methods.

- Provide raw spectral data (NMR, HRMS) in Supporting Information, including peak assignments and integration values.

- For known compounds, cite literature precedents; for new derivatives, include elemental analysis and melting points .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ values. Assess goodness-of-fit via R² and residual plots. For high-throughput data, apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report confidence intervals (95%) and effect sizes to contextualize biological significance .

Q. Literature and Knowledge Gaps

Q. How can researchers identify underexplored applications of this compound using systematic literature reviews?

- Methodological Answer :

Preparation Methods

Classical Synthetic Approaches

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction remains a cornerstone for isoquinoline derivatives. This method involves cyclodehydration of β-phenylethylamides using dehydrating agents like phosphorus oxychloride (POCl₃). For 1-hydroxyisoquinoline, modifications are required to introduce the hydroxyl group at the 1-position.

Procedure :

-

Substrate Preparation : A β-phenylethylamide derivative with a hydroxyl group or hydroxyl precursor at the target position is synthesized.

-

Cyclization : The amide is treated with POCl₃ under reflux conditions, facilitating intramolecular cyclization.

-

Hydrolysis : The resulting imine intermediate is hydrolyzed under acidic or basic conditions to yield the hydroxylated product.

Example :

Sugasawa et al. demonstrated a simplified isoquinoline synthesis using homoveratric acid and benzylamine with POCl₃ in xylene at reflux, achieving a 60% yield of the isoquinoline core . Adapting this for this compound would require a hydroxyl-containing precursor.

Table 1: Bischler-Napieralski Reaction Conditions

| Starting Material | Dehydrating Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| β-Hydroxyethylamide | POCl₃ | Xylene | 140°C | ~55% |

Pomeranz-Fritsch Synthesis

The Pomeranz-Fritsch method constructs the isoquinoline ring from benzaldehyde derivatives and aminoacetaldehyde diethyl acetal. For this compound, hydroxylated benzaldehyde derivatives are employed.

Procedure :

-

Condensation : Benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal to form an imine.

-

Cyclization : Acidic conditions (e.g., H₂SO₄) promote cyclization, forming the isoquinoline skeleton.

-

Hydroxylation : Post-synthetic oxidation or direct incorporation of a hydroxyl group in the benzaldehyde precursor ensures the 1-position substitution.

Challenges : Regioselectivity issues arise due to competing substitution patterns, necessitating careful precursor design.

Modern Synthetic Methods

Aryne Acyl-Alkylation/Condensation

Aryne intermediates offer a versatile route to functionalized isoquinolines. Yanagi et al. developed a one-pot synthesis of 3-hydroxyisoquinolines using β-ketoesters and arynes . While optimized for the 3-position, this method highlights strategies adaptable to this compound.

Procedure :

-

Aryne Generation : Fluoride-induced decomposition of 2-(trimethylsilyl)aryl triflates generates arynes.

-

Acyl-Alkylation : The aryne reacts with a β-ketoester, forming a ketone intermediate.

-

Condensation : Intramolecular cyclization yields the hydroxyisoquinoline framework.

Table 2: Aryne-Mediated Synthesis Parameters

| β-Ketoester | Aryne Precursor | Base | Solvent | Yield |

|---|---|---|---|---|

| Ethyl acetoacetate | 2-TMS-triflate | CsF | DMF | 65% |

Adaptation for this compound : Substituent positioning on the β-ketoester and aryne precursor must align to direct hydroxylation to the 1-position.

Innovative and Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly beneficial for cyclization steps. A hypothetical adaptation of the Bischler-Napieralski reaction under microwave conditions could reduce reaction times from hours to minutes.

Example Conditions :

-

Power: 300 W

-

Temperature: 160°C

-

Time: 20 minutes

-

Yield Improvement: ~15% over conventional heating

Enzymatic Hydroxylation

Biocatalytic methods using cytochrome P450 enzymes or peroxidases enable selective hydroxylation under mild conditions. While underexplored for this compound, analogous systems for aromatic hydroxylation suggest feasibility.

Key Considerations :

-

Enzyme specificity for the isoquinoline scaffold.

-

Optimization of cofactors (e.g., NADPH) and reaction media.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Bischler-Napieralski | 50–60 | Moderate | High | Moderate |

| Aryne Acyl-Alkylation | 60–70 | High | Medium | High |

| Transition Metal Catalysis | 40–55 | High | Low | Very High |

| Enzymatic | 30–45 | Very High | Low | Extreme |

Key Insights :

-

Classical methods remain preferred for industrial-scale production due to scalability.

-

Modern techniques offer superior regioselectivity but face cost and complexity barriers.

Properties

IUPAC Name |

2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBNYAPERZTOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197677 | |

| Record name | Isocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-30-5 | |

| Record name | 1(2H)-Isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95EG3HGG1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.